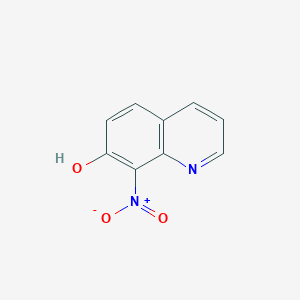

8-nitroquinolin-7-ol

Description

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

8-nitroquinolin-7-ol |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-3-6-2-1-5-10-8(6)9(7)11(13)14/h1-5,12H |

InChI Key |

KPTTVUDUBTYPQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of Hydroxyquinoline Derivatives

One of the principal methods for synthesizing nitro-substituted hydroxyquinolines such as this compound is the direct nitration of hydroxyquinoline precursors. The hydroxyl group at position 7 strongly activates the quinoline ring, facilitating electrophilic substitution at the 8-position under controlled conditions.

- Reaction Conditions: Nitration is typically performed at low temperatures (~5 °C) to control regioselectivity and avoid over-nitration or decomposition. The nitrating mixture commonly involves nitric acid and sulfuric acid.

- Yields and Selectivity: This method yields high selectivity for the 8-nitro derivative with yields reported up to 94%, demonstrating efficient introduction of the nitro group adjacent to the hydroxyl substituent.

Two-Step Synthesis from m-Toluidine (Indirect Route)

An alternative approach involves a two-step synthesis starting from m-toluidine, which is first converted to methyl-substituted quinoline derivatives, followed by selective nitration:

Step 1: Skraup Synthesis of Methylquinolines

- m-Toluidine reacts with glycerol and sulfuric acid under reflux (~150 °C) to produce a mixture of 7-methylquinoline and 5-methylquinoline in approximately a 2:1 ratio.

- The reaction involves the formation of the quinoline ring system via the classical Skraup methodology.

- The mixture is purified by steam distillation and vacuum distillation to isolate the methylquinolines with a 70% yield for 7-methylquinoline.

Step 2: Selective Nitration of 7-Methylquinoline

- The methylquinoline mixture undergoes nitration with fuming nitric acid and sulfuric acid at low temperatures (-5 °C).

- The nitration selectively introduces the nitro group at the 8-position of the 7-methylquinoline.

- The product, 7-methyl-8-nitroquinoline, is obtained with an excellent yield of 69% based on the mixture and 99% based on pure 7-methylquinoline.

- The final compound is isolated by precipitation, filtration, and washing with ethanol, yielding a white solid with melting point 182-183 °C.

Detailed Reaction Schemes and Conditions

| Step | Reactants & Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| 1 | m-Toluidine + Glycerol + m-Nitrobenzene sulfonate + H2SO4 (reflux at 150 °C, 1h) | Mixture of 7-methylquinoline (70%) and 5-methylquinoline (30%) | 70% (7-methylquinoline) | Steam distillation and vacuum distillation used for purification |

| 2 | 7-methylquinoline + Fuming HNO3 + H2SO4 (at -5 °C, stirring 40 min) | 7-methyl-8-nitroquinoline | 69% (based on mixture), 99% (based on 7-methylquinoline) | Precipitation and ethanol washing for isolation |

Analytical Characterization of Products

The synthesized this compound derivatives and related compounds were characterized by:

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirmed the substitution pattern and purity of the quinoline derivatives.

- Infrared Spectroscopy (IR): Characteristic bands for hydroxyl and nitro groups were observed, confirming functional group presence.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze the composition of the methylquinoline mixture and confirm product identity.

- Elemental Analysis: Verified the elemental composition consistent with the expected molecular formula.

Comparative Analysis of Preparation Methods

| Feature | Direct Nitration of Hydroxyquinoline | Two-Step Synthesis from m-Toluidine |

|---|---|---|

| Starting Material | Hydroxyquinoline derivatives | m-Toluidine |

| Reaction Complexity | Single-step nitration | Two-step: Skraup synthesis + nitration |

| Temperature | Low (~5 °C) for nitration | High (~150 °C) for Skraup; low (-5 °C) for nitration |

| Yield | Up to 94% for nitration | 70% for methylquinoline; 69-99% for nitration step |

| Selectivity | High for 8-nitro substitution | Selective for 7-methyl-8-nitroquinoline |

| Purification | Crystallization | Steam distillation, vacuum distillation, precipitation |

Research Outcomes and Perspectives

- The direct nitration method benefits from simplicity and high yields but requires availability of hydroxyquinoline starting materials.

- The two-step synthesis from m-toluidine is advantageous for laboratories where starting from simpler anilines is preferred, providing access to selectively substituted nitroquinolines.

- Both methods produce crystalline compounds suitable for further functionalization and biological evaluation.

- The selective nitration at the 8-position adjacent to the hydroxyl group is facilitated by the activating effect of the hydroxyl substituent, which is a key mechanistic insight for designing related syntheses.

- These synthetic strategies have enabled the preparation of key intermediates for medicinal chemistry applications, including anticancer and anti-inflammatory agents.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of 8-aminoquinolin-7-ol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 8-Aminoquinolin-7-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

8-Nitroquinolin-7-ol has several applications across different fields:

- Pharmaceuticals: It is explored as a lead compound for developing new anticancer and antimicrobial drugs due to its biological activities.

- Medicinal Chemistry: The compound is important in medicinal chemistry due to its range of biological activities.

- Material Science: Its dual functionality as a chelator and an active pharmaceutical ingredient opens avenues for diverse applications in material science.

Biological Activities

This compound exhibits a range of biological activities, making it an important compound in medicinal chemistry: Studies on the interactions of this compound with biological targets have highlighted its potential as a chelating agent for metal ions, which can influence enzymatic activity. Interaction studies have shown that it can form stable complexes with transition metals, which may enhance or inhibit biological processes depending on the context.

Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Methyl-8-nitroquinoline | Methyl group at position 7 | Enhanced lipophilicity; used in drug development |

| 5-Nitroquinoline | Nitro group at position 5 | Different biological activity profile compared to 8-nitro |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent; used in metal ion extraction |

| 5,7-Dinitroquinoline | Two nitro groups at positions 5 and 7 | Increased reactivity; potential applications in synthesis |

Mechanism of Action

The biological activity of 8-nitroquinolin-7-ol is primarily attributed to its ability to interact with various molecular targets:

Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent processes in microorganisms.

Anticancer Activity: It inhibits enzymes such as methionine aminopeptidase, which are involved in angiogenesis and tumor growth.

Redox Activity: The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Structural and Physical Properties

The position of nitro and hydroxyl groups on the quinoline ring affects molecular weight, solubility, and stability. Key examples include:

Key Observations :

- Nitroxoline (5-nitroquinolin-8-ol) is a well-documented antimicrobial agent, highlighting the pharmacological relevance of nitroquinolinols .

- 7-Nitroquinolin-8-ol exhibits higher density (1.496 g/cm³) and boiling point (352.4°C) compared to Nitroxoline, likely due to intramolecular interactions between adjacent nitro and hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-nitroquinolin-7-ol, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves nitration of quinolin-7-ol derivatives under controlled acidic conditions (e.g., using HNO₃/H₂SO₄). Post-synthesis, purification via recrystallization or column chromatography is essential. Structural confirmation requires 1H/13C NMR for functional group analysis, FT-IR for nitro group identification, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .

Q. What solvent systems are optimal for dissolving this compound in spectroscopic or catalytic studies?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For UV-Vis studies, use ethanol or methanol due to their low interference in the 250–400 nm range. Solubility data should be cross-validated using gravimetric analysis and spectrophotometric titration .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic effects of the nitro group in this compound for catalytic applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, HOMO-LUMO gaps, and nitro group orientation. Compare with experimental X-ray crystallography data (if available) to validate computational models. Software like Gaussian or ORCA can simulate charge transfer interactions relevant to catalysis .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) and employ orthogonal validation (e.g., combine in vitro enzyme inhibition with in silico docking studies). Use meta-analysis to identify confounding variables, such as impurities in synthesized batches or solvent effects .

Q. How can researchers design experiments to investigate the compound’s potential as a fluorescent probe or chelating agent?

- Methodological Answer :

- Fluorescence Studies : Measure quantum yield and Stokes shift in varying pH conditions. Compare with structurally similar probes (e.g., 8-amidoquinoline derivatives) .

- Chelation Studies : Titrate with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC) . Characterize stability constants using the Schwarzenbach method .

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.